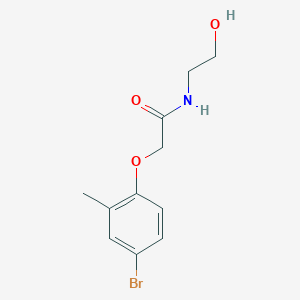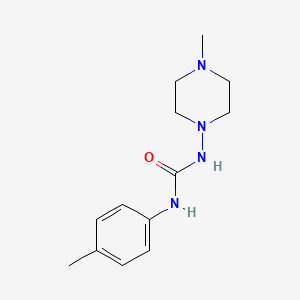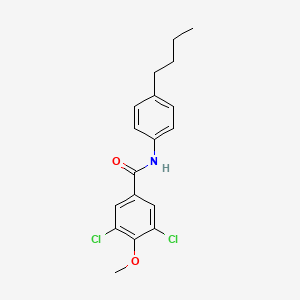
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone
描述
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone, also known as NPQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug development. NPQ belongs to the quinoline family and contains a nitro group, a phenyl group, and a pyrrolidine ring. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is not fully understood, but it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins. For example, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, the compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by disrupting the parasite's mitochondrial function. Furthermore, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been reported to exhibit anti-inflammatory and analgesic activities in animal models.
实验室实验的优点和局限性
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for drug development. However, one limitation of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is that its mechanism of action is not fully understood, which may limit its therapeutic potential. Furthermore, the compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This information could be used to design more potent and selective analogs of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone for drug development. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone in animal models and humans to determine its safety and efficacy. Furthermore, the potential use of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone as a fluorescent probe for the detection of metal ions in biological systems could be explored further.
合成方法
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been synthesized using several methods, including the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinecarboxaldehyde, followed by nitration of the resulting product with nitric acid. Another method involves the condensation of 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione with 1-pyrrolidinylamine, followed by nitration with nitric acid. Both methods have been reported to yield 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone in moderate to good yields.
科学研究应用
3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been studied extensively for its potential applications in drug development. The compound has been shown to exhibit anticancer, antimalarial, and antitubercular activities in various in vitro and in vivo studies. Additionally, 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19-18(22(24)25)17(20-12-6-7-13-20)15-10-4-5-11-16(15)21(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFCAPHXUBSQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319600 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
CAS RN |
334501-12-1 | |
| Record name | 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)

![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
